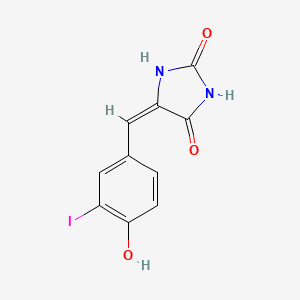
5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione, such as 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. These compounds were confirmed through elemental analysis, IR, ^1H NMR, and MS spectroscopy, with crystal structure determined by single-crystal X-ray diffraction data for certain derivatives (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds often exhibits intramolecular hydrogen bonds, contributing to their stability and reactivity. For instance, the molecule (Z)-4-(4-Methoxybenzylidene)-2-methylsulfanyl-3-phenethyl-1H-imidazol-5(4H)-one demonstrates the presence of weak C—H⋯S and C—H⋯N intramolecular hydrogen bonds, indicating the significance of non-covalent interactions in determining molecular conformation and properties (Wang, Chu, & Su, 2005).
Chemical Reactions and Properties
Imidazolidinedione derivatives undergo various chemical reactions, including oxidative C-H amination, demonstrating their versatility in synthetic chemistry. For example, (Diacetoxy)iodobenzene-mediated oxidative C-H amination for synthesizing 3-amino substituted imidazopyridines is achieved under metal-free conditions, highlighting the potential for regioselective amination of indolizines (Mondal et al., 2017).
科学的研究の応用
Metabolism and Excretion Studies
Studies on related compounds often investigate their metabolism and excretion in humans and animals. For instance, research on the fragrance lysmeral highlighted the development of biomonitoring methods for assessing exposure in the general population, detailing the identification of suitable biomarkers of exposure in human urine and basic toxicokinetic data after defined experimental exposure (Scherer et al., 2017). Similar studies could be conducted for 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione to understand its metabolic pathways and potential for bioaccumulation or toxicity.
Environmental and Health Impact Assessments
Research on the occurrence, dietary exposure, and potential health impacts of chemical compounds in consumer products is crucial. For example, investigations into the presence and effects of parabens and bisphenol A diglycidyl ether (BADGE) in indoor dust across different countries provide insights into human exposure levels and suggest the need for further assessment of potential health risks (Wang et al., 2012). Research into 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione could similarly assess its environmental persistence, potential as an endocrine disruptor, and implications for human health.
Therapeutic Applications and Efficacy
Some compounds are studied for their therapeutic potential in treating various medical conditions. For instance, Ro 20-1724, a cyclic nucleotide-altering agent, demonstrated effectiveness in improving psoriatic lesions without adverse systemic or cutaneous effects in clinical trials (Stawiski et al., 1979). Exploring the pharmacological activities of 5-(4-hydroxy-3-iodobenzylidene)-2,4-imidazolidinedione could uncover novel therapeutic applications, such as in dermatology, oncology, or endocrinology, depending on its bioactive properties.
特性
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O3/c11-6-3-5(1-2-8(6)14)4-7-9(15)13-10(16)12-7/h1-4,14H,(H2,12,13,15,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFDYLLHWYUKRN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}isonicotinamide dihydrochloride](/img/structure/B5556418.png)

methanone](/img/structure/B5556433.png)


![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)
![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)
![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)
![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)
![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)